![molecular formula C20H15N5O4S B4619481 8,9-dimethyl-2-{5-[(4-nitrophenoxy)methyl]-2-furyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4619481.png)
8,9-dimethyl-2-{5-[(4-nitrophenoxy)methyl]-2-furyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves the reaction of active methylene nitriles with substituted thiophenes or azido compounds, followed by condensation and intramolecular cyclization processes. For instance, the preparation of some 1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines through the reaction of 3-azido-2-formylthiophene dimethyl acetal with ethyl cyanoacetate showcases a method that could be adapted for the synthesis of the target compound (Westerlund, 1980).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray crystallography, providing insights into their geometrical parameters and intermolecular interactions. For example, an X-ray crystallographic study of derivatives has revealed detailed structural information, emphasizing the importance of such analyses in understanding the intricate architecture of these molecules (Oganisyan et al., 2001).
Chemical Reactions and Properties
The reactivity and chemical properties of these compounds are highlighted by their ability to undergo various reactions, including heterocyclization and alkylation. These processes are crucial for modifying the core structure and introducing functional groups that significantly impact their chemical behavior and potential applications (Dillen et al., 1983).
Scientific Research Applications
Synthesis and Antimicrobial Activities
- A study by (Hossain & Bhuiyan, 2009) explored the synthesis of thieno and furopyrimidine derivatives, including compounds structurally similar to the specified chemical. These compounds showed antimicrobial activity, suggesting potential applications in developing new antimicrobial agents.
Preparation and Structural Analysis
- Another research conducted by (Westerlund, 1980) focused on the preparation of triazolothienopyrimidines through the reaction of active methylene nitriles with substituted thiophenes. This study contributes to the understanding of the synthetic routes and structural analysis of such compounds.
Potential Antibacterial Agents
- Research by (Prakash et al., 2007) involved the synthesis of bis-triazolopyrimidines with significant antibacterial activity. This research indicates the potential use of these compounds as antibacterial agents.
Antimicrobial Evaluation
- A study by (Bhuiyan et al., 2006) on thienopyrimidine derivatives, including their synthesis and antimicrobial evaluation, provides insights into their possible use in antimicrobial applications.
properties
IUPAC Name |
11,12-dimethyl-4-[5-[(4-nitrophenoxy)methyl]furan-2-yl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O4S/c1-11-12(2)30-20-17(11)19-22-18(23-24(19)10-21-20)16-8-7-15(29-16)9-28-14-5-3-13(4-6-14)25(26)27/h3-8,10H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHGBRKKVXFVPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=C(O4)COC5=CC=C(C=C5)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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